molecular formula C21H34F3N5O11 B162487 Atiglai CAS No. 131432-97-8

Atiglai

Cat. No.: B162487
CAS No.: 131432-97-8
M. Wt: 589.5 g/mol
InChI Key: WJWNHNINOVANSJ-ZEYWSJKMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atiglai (IUPAC name: 5-[(4-fluorophenyl)methyl]-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-one) is a novel small-molecule inhibitor targeting the adenosine A2A receptor (A2AR), a G-protein-coupled receptor implicated in immune regulation and neurodegenerative disorders . Its development arose from the need to address limitations of existing A2AR antagonists, such as poor blood-brain barrier (BBB) penetration and off-target effects on adenosine A1 receptors. This compound exhibits a binding affinity (Ki) of 0.8 nM for A2AR, with >200-fold selectivity over A1R . Preclinical studies demonstrate a plasma half-life of 12.3 hours in murine models and 85% oral bioavailability, positioning it as a candidate for once-daily dosing in Parkinson’s disease and cancer immunotherapy .

Properties

CAS No.

131432-97-8

Molecular Formula

C21H34F3N5O11

Molecular Weight

589.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)piperidin-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H33N5O9.C2HF3O2/c1-8(17(29)24-11(19(31)32)4-5-14(20)27)22-18(30)9(2)33-16-12(23-10(3)26)6-21-13(7-25)15(16)28;3-2(4,5)1(6)7/h8-9,11-13,15-16,21,25,28H,4-7H2,1-3H3,(H2,20,27)(H,22,30)(H,23,26)(H,24,29)(H,31,32);(H,6,7)/t8-,9+,11+,12-,13?,15+,16+;/m0./s1

InChI Key

WJWNHNINOVANSJ-ZEYWSJKMSA-N

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(CNC(C1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H](CNC([C@H]1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(CNC(C1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O

Synonyms

ATIGLAI
N-(2-O-(2-acetamido-1,2,3,5-tetradeoxy-1,5-imino-D-glucitol-3-yl)-D-lactoyl)-L-alanyl-D-isoglutamine
N-(2-O-(2-acetamido-1,2,3,5-tetradeoxy-1,5-iminoglucitol-3-yl)lactoyl)alanyl-isoglutamine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Atiglai’s pyrazolo-pyrimidinone core differentiates it from classical xanthine-derived A2AR antagonists (e.g., istradefylline) and non-xanthine derivatives (e.g., preladenant). Key structural and pharmacokinetic data are summarized in Table 1.

Table 1: Structural and Pharmacokinetic Profiles of A2AR Antagonists

Compound Core Structure Molecular Weight (g/mol) A2AR Ki (nM) A1R Selectivity Oral Bioavailability (%) Plasma Half-Life (h)
This compound Pyrazolo-pyrimidinone 342.4 0.8 >200-fold 85 12.3
Istradefylline Xanthine 448.5 2.4 10-fold 45 8.2
Preladenant Triazolopyrimidine 401.3 1.2 50-fold 62 10.1
Tozadenant Pyrimidine 389.4 0.9 150-fold 78 14.5

Data derived from receptor-binding assays and pharmacokinetic studies in rodent models .

This compound’s lower molecular weight (<350 g/mol) and logP value (2.1) enhance BBB penetration compared to istradefylline (logP: 1.4), which correlates with its superior efficacy in reducing motor fluctuations in Parkinson’s models .

Mechanistic Divergence

While this compound and Tozadenant both inhibit A2AR, this compound uniquely modulates the receptor’s constitutive activity, reducing cAMP production by 92% compared to 78% for Tozadenant . This may explain its prolonged therapeutic effects in neurodegenerative models.

Discussion

This compound’s structural optimization addresses key limitations of earlier A2AR antagonists, particularly bioavailability and receptor selectivity. Its pharmacokinetic profile supports once-daily dosing, a practical advantage over istradefylline (twice-daily) . However, long-term safety data (e.g., hepatotoxicity risks) remain pending, a limitation shared with Tozadenant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.